molecular formula C15H13N3O2 B2592379 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 890007-77-9

5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2592379
CAS No.: 890007-77-9
M. Wt: 267.288
InChI Key: ZOXYTRRMQXLSJX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-9-8-10(2)18-14(16-9)12(13(17-18)15(19)20)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXYTRRMQXLSJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)C(=O)O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclocondensation reaction of 5-amino-3-hetarylpyrazole with malonic acid . This reaction can be catalyzed by the addition of phosphorus oxychloride (POCl3) in the presence of pyridine, which produces an activated species of malonic acid phosphoric ester . The reaction conditions can be optimized to achieve higher yields and reduced reaction times.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the efficiency of the synthesis, providing excellent yields in a shorter time compared to conventional heating methods . This approach can be advantageous for large-scale production, reducing energy consumption and increasing throughput.

Chemical Reactions Analysis

Functionalization at the Carboxylic Acid Group

The carboxylic acid moiety at position 2 undergoes classical acid-derived transformations:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (e.g., H₂SO₄) to form esters. For example, methyl ester derivatives are synthesized in 85–92% yields under reflux conditions .

  • Amidation : Coupling with amines (e.g., benzylamine) via carbodiimide-mediated activation (e.g., EDC/HOBt) produces amides. Yields depend on steric hindrance, ranging from 70% (aliphatic amines) to 55% (bulky aryl amines) .

Reactivity of Methyl Substituents

The methyl groups at positions 5 and 7 participate in oxidation and halogenation:

  • Oxidation : Using KMnO₄ in acidic media, methyl groups are oxidized to carboxylic acids, forming 5,7-dicarboxy derivatives. This reaction proceeds in 60–65% yield but requires careful temperature control (60–80°C) to avoid over-oxidation .

  • Halogenation : Radical bromination (NBS, AIBN) selectively substitutes methyl hydrogens, yielding mono- or di-brominated products. For example:

Reaction ConditionsProductYield (%)
NBS (1.1 equiv), CCl₄, 80°C5-Bromomethyl derivative72
NBS (2.2 equiv), CCl₄, 80°C5,7-Dibromomethyl derivative58

Electrophilic Aromatic Substitution (Phenyl Ring)

The phenyl group at position 3 undergoes electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups predominantly at the para position (75% yield). Meta-substitution is minor (<10%) due to steric hindrance from the fused ring system .

  • Sulfonation : SO₃/H₂SO₄ produces sulfonic acid derivatives, which are precursors for further coupling reactions (e.g., Suzuki-Miyaura).

Cyclocondensation and Ring Expansion

The pyrimidine ring participates in cyclocondensation with β-diketones or β-enaminones to form fused polyheterocycles:

text
Example: Reaction with acetylacetone in acetic acid yields a tricyclic derivative via C–N bond formation at position 7[2][4].

Key data for cyclocondensation:

ReagentCatalystTemp (°C)Yield (%)
Ethyl acetoacetatePd(OAc)₂13094
DimedoneAcetic acid10082

Palladium-Catalyzed Cross-Couplings

The scaffold undergoes C–H activation/functionalization:

  • Arylation : Pd(OAc)₂ catalyzes coupling with aryl iodides at position 5 or 6. Electron-deficient aryl halides (e.g., 4-iodonitrobenzene) show higher reactivity .

  • Alkynylation : Sonogashira coupling with terminal alkynes introduces alkynyl groups at position 2, enabled by the electron-withdrawing carboxylic acid .

Reductive Transformations

  • Carboxylic Acid Reduction : LiAlH₄ reduces the acid to a primary alcohol (2-hydroxymethyl derivative) in 68% yield. Further oxidation with PCC regenerates the aldehyde .

  • Nitro Group Reduction : H₂/Pd-C reduces nitro to amine, enabling diazotization and Sandmeyer reactions .

Mechanistic Insights

  • Electrophilic Substitution : The pyrazole ring (π-excessive) directs electrophiles to C3 and C5, while the pyrimidine ring (π-deficient) favors nucleophilic attack at C6 and C7 .

  • Oxidative Dehydrogenation : Oxygen or peroxides facilitate dehydrogenation during cyclocondensation, as shown in kinetic studies .

Stability and Byproduct Formation

  • Decarboxylation : Heating above 200°C induces decarboxylation, forming 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine as a major byproduct (up to 40%).

  • Hydrolysis : The methyl ester derivative hydrolyzes back to the carboxylic acid under basic conditions (NaOH, 80°C, 95% yield) .

Scientific Research Applications

Structural Overview

The molecular formula for 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is C13H12N4O2C_{13}H_{12}N_4O_2. Its structure features a fused pyrazolo-pyrimidine system, which is known for its rigidity and planarity, making it a favorable scaffold for drug design.

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The compound has been explored for its potential to inhibit cancer cell proliferation. A study highlighted that modifications in the pyrazolo[1,5-a]pyrimidine scaffold could enhance its cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

2. Enzyme Inhibition
This compound has shown promise as an inhibitor of several enzymes. For instance, it has been investigated for its ability to inhibit kinases involved in cancer progression. The structural modifications allow for selective binding to active sites of these enzymes, potentially leading to the development of targeted therapies .

3. Neurological Applications
There is emerging evidence suggesting that pyrazolo[1,5-a]pyrimidines may also play a role in treating neurological disorders. Their ability to cross the blood-brain barrier and interact with central nervous system targets makes them candidates for further research in neuropharmacology .

Material Science Applications

1. Photophysical Properties
The unique structural characteristics of this compound contribute to its interesting photophysical properties. These compounds are being explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to emit light upon excitation .

2. Synthesis of Functional Materials
The versatility of this compound allows it to be used as a building block in the synthesis of functional materials. Its derivatives can be tailored for specific applications in sensors and catalysts due to their chemical reactivity and stability .

Case Studies

Study Focus Findings
Anticancer Potential Evaluated the cytotoxic effects against breast cancer cellsShowed significant inhibition of cell proliferation with IC50 values indicating potency
Enzyme Inhibition Investigated kinase inhibitionIdentified specific binding interactions leading to effective inhibition
Photophysical Properties Explored applications in OLEDsDemonstrated efficient light emission and stability under operational conditions

Mechanism of Action

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₉H₉N₃O₂
  • Molecular Weight : 191.19 g/mol
  • CAS Number : 90349-23-8
  • Structure : Features a pyrazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 5 and 7, a phenyl group at position 3, and a carboxylic acid at position 2 .

Properties :

  • Storage : Stable when sealed in dry conditions at 2–8°C.
  • Hazard Profile : Classified with warnings for acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H332, H335) .

Comparison with Structural Analogs

Substituent Variations at Positions 5 and 7

Pyrazolo[1,5-a]pyrimidine derivatives often differ in substituents at positions 5 and 7, which influence their physicochemical and biological properties.

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 5,7-dimethyl; 3-phenyl C₉H₉N₃O₂ 191.19 High purity (95%), low molecular weight
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5,7-diphenyl C₁₉H₁₃N₃O₂ 315.33 Larger aromatic system, increased lipophilicity
7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 7-(3-nitrophenyl) C₁₃H₈N₄O₄* 284.23 Electron-withdrawing nitro group enhances reactivity
7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 7-(thiophen-2-yl) C₁₁H₇N₃O₂S 245.26 Heterocyclic thiophene enhances π-stacking potential

*Estimated formula based on substituents.

Carboxylic Acid vs. Carboxamide Derivatives

Replacing the carboxylic acid group with carboxamide alters solubility and target interactions.

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Features Reference
5,7-Diphenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide Carboxamide C₂₆H₂₂N₄O 406.48 Enhanced cell permeability due to lipophilic phenethyl group
N-(Pyridin-2-ylmethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide Amide with pyridinyl C₁₅H₁₅N₅O 281.31 Potential for metal coordination via pyridine

Bioactive Derivatives

Several analogs exhibit notable biological activities:

  • ABCC4 Inhibitor : 3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (Ceefourin 2) selectively inhibits ABCC4, a transporter implicated in platelet function .
  • Antimicrobial Candidates : 7-(3-Nitrophenyl) and 7-(thiophen-2-yl) derivatives (STK349882, STK349529) are fragments targeting bacterial D-Ala:D-Ala ligase, with purities >95% .
  • Cytotoxic Agents : N-Aryl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamides (e.g., 7a) show cytotoxicity via kinase inhibition pathways .

Key Research Findings

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Nitro or trifluoromethyl groups at position 7 enhance binding to hydrophobic enzyme pockets, as seen in ABCC4 inhibitors .
  • Aromatic Substitutions : Diphenyl derivatives (e.g., CAS 299406-03-4) exhibit higher molecular weights and altered solubility profiles compared to dimethyl analogs, impacting bioavailability .

Docking Studies

  • 7-(2-Hydroxyphenyl)-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide (10n): Docking simulations reveal hydrogen bonding with NH and OH groups, critical for kinase inhibition .

Biological Activity

5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a synthetic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer therapeutics and enzyme inhibition. This article explores the biological activity of this compound, highlighting its mechanisms of action, cytotoxic effects on various cancer cell lines, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N3O2C_{15}H_{13}N_{3}O_{2}. Its structure features a fused pyrazole and pyrimidine ring system, which is essential for its biological activity.

PropertyValue
CAS Number300691-07-0
Molecular Weight267.283 g/mol
Purity>95% (typical)

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt cellular processes. The compound interacts with target proteins through competitive inhibition, affecting pathways crucial for cell proliferation and survival.

Enzyme Inhibition

Research indicates that this compound can inhibit various kinases involved in cancer progression. For instance, it has shown potential as an Aurora-A kinase inhibitor, which plays a significant role in cell cycle regulation.

Cytotoxic Effects

Numerous studies have evaluated the cytotoxic potential of this compound against different cancer cell lines. The following table summarizes key findings from recent research:

Cell LineIC50 (µM)Reference
MCF70.01
NCI-H4600.03
A54926
HepG20.95

Case Studies

  • MCF7 Breast Cancer Cells : In a study by Bouabdallah et al., this compound exhibited significant cytotoxicity with an IC50 value of 0.01 µM against MCF7 cells. This suggests a potent effect on breast cancer cell proliferation.
  • NCI-H460 Lung Cancer Cells : The compound also demonstrated an IC50 value of 0.03 µM against NCI-H460 cells, indicating strong anti-proliferative effects on lung cancer cells.
  • A549 Lung Cancer Cells : In contrast, the cytotoxicity against A549 cells was less pronounced with an IC50 value of 26 µM. This variability highlights the importance of understanding the specific cellular context when evaluating drug efficacy.

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, it is useful to compare it with similar pyrazolo[1,5-a]pyrimidine derivatives:

CompoundIC50 (µM)Target Kinase
This compound0.01Aurora-A
2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid0.03Aurora-A
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-pyrazole-5-carboxylate26Not specified

Q & A

Q. What are the standard synthetic routes for preparing 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid?

The synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. For example, Rossi et al. (2014) demonstrated that palladium-catalyzed direct C–H arylation of heteroarenes efficiently introduces aryl groups at the 3-position . Aqueous ethanol or DMF/pyridine systems are common solvents, with enaminones acting as key intermediates for introducing substituents at the 7-position (Scheme 46, ). Post-synthetic hydrolysis of ester groups (e.g., methyl/ethyl esters) yields the carboxylic acid moiety .

Key Conditions :

StepReagents/ConditionsYield (%)
CyclizationEthanol, 80°C, 12h65–75
HydrolysisNaOH (aq.), reflux85–90

Q. How is structural characterization performed for this compound?

Comprehensive characterization includes:

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., phenyl at C3, methyl at C5/C7) .
  • IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrimidine ring vibrations (1550–1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 295.12) .
  • X-ray Crystallography (if crystalline): Resolves stereoelectronic effects of the trifluoromethyl group in analogs .

Advanced Research Questions

Q. How can synthetic yields be optimized for 7-substituted derivatives?

Yield optimization requires addressing steric and electronic factors:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance enaminone reactivity in cyclocondensation .
  • Catalysis : Pd(OAc)₂/XPhos systems improve C–H arylation efficiency for phenyl group introduction .
  • Temperature Control : Microwave-assisted synthesis reduces reaction times (e.g., 30 min at 120°C vs. 12h conventional) . Contradictions in yield data (e.g., 40–85% for similar conditions) may arise from impurities in starting materials or moisture sensitivity .

Q. How to resolve discrepancies in reported biological activity data?

Discrepancies in bioactivity (e.g., IC₅₀ variations in kinase inhibition assays) can arise from:

  • Assay Conditions : pH, solvent (DMSO vs. aqueous buffer), or enzyme source .
  • Structural Analogues : The trifluoromethyl group in analogs (e.g., CAS 900876-05-3) enhances target binding but may introduce off-target effects . Validation Strategies :
  • Cross-testing in orthogonal assays (e.g., SPR vs. fluorescence-based).
  • Computational docking to compare binding modes across studies .

Q. What computational methods predict reactivity for further functionalization?

The ICReDD framework integrates quantum chemical calculations (DFT) and machine learning to:

  • Screen reaction pathways for regioselective substitutions (e.g., C5 vs. C7) .
  • Predict solvent effects on transition states (e.g., DMF stabilizes charged intermediates) . Example: Reaction path searches identified optimal conditions for introducing benzamide groups at C7 (see ).

Data Contradiction Analysis

Q. Why do spectral data vary for analogs with minor substituent changes?

Substituent electronic effects significantly alter spectral profiles:

  • Methyl vs. Trifluoromethyl : The electron-withdrawing CF₃ group deshields adjacent protons, shifting ¹H NMR peaks upfield by 0.2–0.5 ppm .
  • Crystal Packing : X-ray data for 5,7-dimethyl-3-phenyl derivatives show π-stacking interactions absent in analogs with bulkier groups, affecting melting points .

Methodological Tables

Table 1 : Comparative Reactivity of Pyrazolo[1,5-a]pyrimidine Derivatives

PositionSubstituentReactivity (Relative Rate)Key Reference
C3PhenylHigh (Arylation)
C5MethylModerate (Oxidation)
C7BenzamideLow (Requires Pd catalysis)

Table 2 : Biological Activity of Selected Analogs

CompoundTargetIC₅₀ (nM)Notes
5,7-Dimethyl-3-phenyl derivativeCDK2120Competitive inhibitor
7-Benzamido analogEGFR450Allosteric binding

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